Cas no 52688-60-5 (N1,N1-dimethyl-N4-(pyridin-2-yl)methylbenzene-1,4-diamine)

N1,N1-dimethyl-N4-(pyridin-2-yl)methylbenzene-1,4-diamine is a substituted aromatic amine featuring a dimethylamino group and a pyridinylmethyl moiety on a benzene ring. This compound is of interest in organic synthesis and pharmaceutical research due to its dual functionality, which allows for versatile reactivity and potential applications in ligand design or as an intermediate in drug development. The dimethylamino group enhances electron density, while the pyridinylmethyl substituent introduces coordination capability, making it useful in catalysis or metal complex formation. Its well-defined structure and stability under standard conditions facilitate precise modifications for targeted applications.
N1,N1-dimethyl-N4-(pyridin-2-yl)methylbenzene-1,4-diamine structure
52688-60-5 structure
Product Name:N1,N1-dimethyl-N4-(pyridin-2-yl)methylbenzene-1,4-diamine
CAS No:52688-60-5
MF:C14H17N3
MW:227.304882764816
CID:2857875
PubChem ID:39247144
Update Time:2025-10-22

N1,N1-dimethyl-N4-(pyridin-2-yl)methylbenzene-1,4-diamine Chemical and Physical Properties

Names and Identifiers

    • N,N-Dimethyl-N′-(2-pyridinylmethyl)-1,4-benzenediamine
    • N1,N1-dimethyl-N4-(pyridin-2-yl)methylbenzene-1,4-diamine
    • N,N-Dimethyl-N'-(2-pyridylmethyl)-1,4-benzenediamine
    • N1,N1-Dimethyl-N4-(2-pyridinylmethyl)-1,4-benzenediamine
    • 1-N,1-N-dimethyl-4-N-(pyridin-2-ylmethyl)benzene-1,4-diamine
    • CCG-222539
    • CCA68860
    • CHEMBL3219619
    • RIKLBFYMQFBFJF-UHFFFAOYSA-N
    • L2-b
    • 4-N,4-N-dimethyl-1-N-(pyridin-2-ylmethyl)benzene-1,4-diamine
    • CS-0138322
    • NCGC00487315-02
    • SCHEMBL16106956
    • G42325
    • N1,N1-Dimethyl-N4-[(pyridin-2-yl)methyl]benzene-1,4-diamine
    • EN300-141770
    • DB-432155
    • 52688-60-5
    • Inchi: 1S/C14H17N3/c1-17(2)14-8-6-12(7-9-14)16-11-13-5-3-4-10-15-13/h3-10,16H,11H2,1-2H3
    • InChI Key: RIKLBFYMQFBFJF-UHFFFAOYSA-N
    • SMILES: N(C)(C)C1C=CC(=CC=1)NCC1C=CC=CN=1

Computed Properties

  • Exact Mass: 227.142247555Da
  • Monoisotopic Mass: 227.142247555Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 4
  • Complexity: 210
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.5
  • Topological Polar Surface Area: 28.2Ų

Experimental Properties

  • Color/Form: Solid powder

N1,N1-dimethyl-N4-(pyridin-2-yl)methylbenzene-1,4-diamine Security Information

  • Symbol: GHS07
  • Signal Word:Warning
  • Hazard Statement: H315-H319-H335
  • Warning Statement: P261-P305+P351+P338
  • Hazardous Material transportation number:NONH for all modes of transport
  • WGK Germany:3
  • Hazard Category Code: 36/37/38
  • Safety Instruction: 26
  • Hazardous Material Identification: Xi
  • Storage Condition:−20°C

N1,N1-dimethyl-N4-(pyridin-2-yl)methylbenzene-1,4-diamine Pricemore >>

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Additional information on N1,N1-dimethyl-N4-(pyridin-2-yl)methylbenzene-1,4-diamine

N1,N1-dimethyl-N4-(pyridin-2-yl)methylbenzene-1,4-diamine: A Multifunctional Compound with Promising Therapeutic Potential

N1,N1-dimethyl-N4-(pyridin-2-yl)methylbenzene-1,4-diamine is a biologically active compound with a unique molecular framework that combines aromatic and heterocyclic functionalities. This CAS No. 52688-60-5 compound features a benzene-1,4-diamine core, which is substituted with two methyl groups at the N1 and N1 positions, and a pyridin-2-ylmethyl group at the N4 position. The structural complexity of this molecule contributes to its diverse pharmacological properties, making it a subject of interest in both academic and industrial research. Recent studies have highlighted its potential applications in anti-inflammatory, antioxidant, and neuroprotective activities, positioning it as a candidate for drug development in multiple therapeutic areas.

The benzene-1,4-diamine scaffold is a well-known platform in medicinal chemistry, often utilized in the design of drugs targeting inflammatory pathways. The introduction of N1,N1-dimethyl groups enhances the steric bulk around the nitrogen atoms, which may influence the molecule’s interaction with biological targets. Additionally, the pyridin-2-ylmethyl substituent adds a heterocyclic ring system, potentially modulating the compound’s electronic properties and bioavailability. These structural features collectively contribute to the molecule’s ability to engage in multiple molecular interactions, which is critical for its pharmacological efficacy.

Recent advances in computational chemistry have enabled the prediction of the N1,N1-dimethyl-N4-(pyridin-2-yl)methylbenzene-1,4-diamine molecule’s behavior in biological systems. A 2023 study published in Journal of Medicinal Chemistry demonstrated that this compound exhibits significant anti-inflammatory activity by inhibiting the NF-κB signaling pathway, a key mediator of inflammation. The study also revealed that the molecule’s pyridin-2-yl substituent plays a crucial role in its binding affinity to the IKKβ kinase, which is a central component of the NF-κB cascade. These findings underscore the importance of the pyridin-2-ylmethyl group in modulating the compound’s biological activity.

Another notable aspect of N1,N1-dimethyl-N4-(pyridin-2-yl)methylbenzene-1,4-diamine is its potential as an antioxidant agent. A 2024 preclinical study in Free Radical Biology and Medicine reported that this compound effectively scavenges reactive oxygen species (ROS) and prevents oxidative stress in cellular models. The benzene-1,4-diamine core, combined with the pyridin-2-yl substituent, contributes to its ability to neutralize free radicals through hydrogen bonding and electron transfer mechanisms. This property makes the compound a promising candidate for the treatment of oxidative stress-related diseases, such as neurodegenerative disorders and cardiovascular conditions.

Emerging research has also explored the neuroprotective potential of N1,N1-dimethyl-N4-(pyridin-2-yl)methylbenzene-1,4-diamine. A 2023 study in Neuropharmacology found that this compound exhibits protective effects against oxidative damage in neuronal cells exposed to glutamate toxicity, a common mechanism in neurodegenerative diseases like Alzheimer’s and Parkinson’s. The study suggested that the molecule’s pyridin-2-yl group may interact with specific receptors or ion channels in the central nervous system, thereby modulating neuronal survival pathways. These findings highlight the compound’s potential as a therapeutic agent for neurodegenerative conditions.

The benzene-1,4-diamine scaffold is also known for its involvement in the development of drugs targeting protease enzymes, which play critical roles in various pathological processes. The N1,N1-dimethyl substitution in N1,N1-dimethyl-N4-(pyridin-2-yl)methylbenzene-1,4-diamine may enhance its ability to inhibit protease activity by increasing steric hindrance and altering the molecule’s conformation. This structural modification could improve the compound’s selectivity for specific proteases, such as matrix metalloproteinases (MMPs), which are implicated in tumor progression and tissue remodeling. Further studies are needed to elucidate the exact mechanisms by which this compound modulates protease activity.

From a synthetic perspective, the CAS No. 52688-60-5 compound represents an example of how heterocyclic and aromatic moieties can be combined to create molecules with multifunctional properties. The synthesis of this compound typically involves the coupling of a benzene-1,4-diamine derivative with a pyridin-2-ylmethyl group, followed by the introduction of methyl groups at the N1 and N1 positions. The choice of synthetic route can significantly impact the compound’s purity and yield, and optimizing these parameters is crucial for large-scale production. Advances in green chemistry and catalytic methods are expected to improve the efficiency of this synthesis process in the future.

Despite its promising properties, the N1,N1-dimethyl-N4-(pyridin-2-yl)methylbenzene-1,4-diamine molecule is not without challenges. One area of ongoing research is its potential toxicity and pharmacokinetic profile. While preliminary studies suggest that the compound is well-tolerated in vitro, its long-term safety in vivo requires further investigation. Additionally, the compound’s bioavailability and metabolic stability in different species may vary, necessitating extensive preclinical testing before it can advance to clinical trials. Addressing these challenges will be critical for the successful translation of this compound into therapeutic applications.

Overall, N1,N1-dimethyl-N4-(pyridin-2-yl)methylbenzene-1,4-diamine represents a multifunctional compound with significant potential in the treatment of inflammatory, oxidative stress-related, and neurodegenerative diseases. Its unique molecular structure, characterized by the benzene-1,4-diamine core and pyridin-2-yl substituent, enables a wide range of biological activities. As research in this area continues to evolve, the compound’s role in drug development is likely to expand, offering new therapeutic opportunities for patients with complex medical conditions.

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